molecular formula C5H3BrN2O4 B372812 5-Bromo-3-nitropyridine-2,4-diol CAS No. 408328-18-7

5-Bromo-3-nitropyridine-2,4-diol

Cat. No. B372812
CAS RN: 408328-18-7
M. Wt: 234.99g/mol
InChI Key: PUAJVHSNEHQMNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular formula of “5-Bromo-3-nitropyridine-2,4-diol” is C5H3BrN2O3 . The molecular weight of the compound is 218.99 .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The density of the compound is 1.8±0.1 g/cm3 .

Scientific Research Applications

Directive Influence in Nitration Reactions

The directive influence of substituent groups, such as the N-oxide group, significantly affects the outcomes of nitration reactions involving pyridine derivatives. For instance, while the nitration of 3-bromo- and 3-methoxypyridine-N-oxide typically yields the 4-nitro compound, nitration of 3-bromo-5-methoxypyridine-N-oxide results in the exclusive formation of the 6-nitro derivative, indicating the role of substituents in directing nitration positions (Hertog, Ammers, & Schukking, 2010).

Large-Scale Synthesis

The synthesis of 5-Bromo-2-nitropyridine from its corresponding amine via hydrogen peroxide oxidation demonstrates its feasibility on a large scale. This process, initially challenging due to low conversion and reproducibility, was optimized through safety and process development studies, enabling large-scale production with consistent results (Agosti et al., 2017).

Computational and Molecular Studies

Computational calculations and molecular docking studies of derivatives, such as 5-bromo-3-nitropyridine-2-carbonitrile, have provided insights into molecular structure, energy, and biological significance. These studies, employing DFT/B3LYP methods and molecular dynamics simulations, explore the compound's reactivity, potential as a protein inhibitor, and comparison with existing medications, highlighting its importance in drug design and development (Arulaabaranam et al., 2021).

Spectroscopic and Docking Studies

Experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine have shed light on its molecular structure, vibrational characteristics, and potential biological activity through spectroscopic methods and computational analysis. These studies have provided valuable data on vibrational frequencies, molecular equilibrium geometry, and docking studies, suggesting the molecule's applicability in nonlinear optical (NLO) materials and as a potential dihydrofolate synthase inhibitor (Abraham, Prasana, & Muthu, 2017).

Vibrational Spectra and Density Functional Studies

The study of 5-bromo-2-nitropyridine's vibrational spectra through FT-Raman and FT-IR spectroscopy, complemented by density functional B3LYP calculations, has contributed to understanding its structural and vibrational characteristics. These insights are crucial for further applications in materials science and chemical synthesis (Sundaraganesan et al., 2005).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-4-hydroxy-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O4/c6-2-1-7-5(10)3(4(2)9)8(11)12/h1H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAJVHSNEHQMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitropyridine-2,4-diol

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